molecular formula C17H18N4O2 B2770212 Ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate CAS No. 881471-90-5

Ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate

Cat. No. B2770212
CAS RN: 881471-90-5
M. Wt: 310.357
InChI Key: HADABCITJRFAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate” is a complex organic compound. It’s not widely documented, but it is related to other compounds with similar structures . It shares similarities with Ethyl cyanoacetate, which is an organic compound that contains a carboxylate ester and a nitrile .

Scientific Research Applications

Organic Synthesis and Catalysis

A study developed a ligand-free Cu-catalyzed [3 + 2] cycloaddition for synthesizing pyrrolo[1,2-a]quinolines, indicating the utility of ethyl 2-(quinolin-2-yl)acetates in organic synthesis under mild conditions with air as the sole oxidant. This method offers a versatile approach to constructing complex quinoline derivatives, showcasing the potential of ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate in facilitating novel synthetic routes (Yang Yu et al., 2016).

Medicinal Chemistry

Research into the selectivity of aldosterone synthase inhibitors highlighted the role of heteroaryl substituted 1,2,5,6-tetrahydropyrrolo[3,2,1-ij]quinolin-4-one derivatives. Ethyl-substituted compounds exhibited high selectivity and potency as CYP11B2 inhibitors, which could be pivotal in treating conditions like hyperaldosteronism and congestive heart failure. This underscores the significance of ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate derivatives in developing new therapeutic agents (S. Lucas et al., 2011).

Corrosion Inhibition

A theoretical study on the inhibition efficiencies of quinoxalines as corrosion inhibitors for copper in nitric acid media revealed that ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate derivatives could play a significant role in protecting metals from corrosion. Quantum chemical calculations were consistent with experimental data, showcasing the application of these compounds in industrial corrosion protection (A. Zarrouk et al., 2014).

Material Science

The synthesis and characterization of novel quinoxaline derivatives for potential antiviral applications demonstrate the versatility of ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate-related compounds. Some derivatives exhibited potent activity against HCMV, indicating their relevance in developing new antiviral agents (Heba S. A. Elzahabi, 2017).

properties

IUPAC Name

ethyl 2-cyano-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-2-23-17(22)12(11-18)15-16(21-9-5-6-10-21)20-14-8-4-3-7-13(14)19-15/h3-4,7-8,12H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADABCITJRFAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate

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